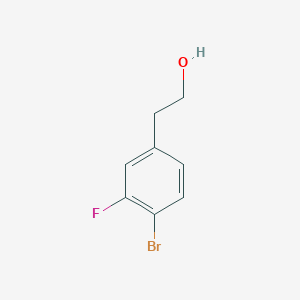

2-(4-bromo-3-fluorophenyl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-3-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBFEQYMFNWDLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCO)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331944-00-3 | |

| Record name | 2-(4-bromo-3-fluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-bromo-3-fluorophenyl)ethan-1-ol CAS 1331944-00-3 properties

An In-depth Technical Guide to 2-(4-bromo-3-fluorophenyl)ethan-1-ol (CAS 1331944-00-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

This compound is a halogenated phenylethanol derivative that holds significant potential as a versatile intermediate in synthetic chemistry. Its structure, featuring a reactive primary alcohol and a uniquely substituted aromatic ring with both bromine and fluorine atoms, makes it a valuable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of bromo- and fluoro-substituents can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The introduction of bromine, for instance, is a known strategy in drug design to enhance potency or modify pharmacokinetic profiles[1]. This guide provides a comprehensive overview of the known properties, a plausible synthetic route, potential applications, and essential safety considerations for this compound.

Physicochemical and Structural Properties

While extensive experimental data for this specific compound is not widely published, its core properties can be summarized from available chemical databases and predictive models. These characteristics are fundamental for its application in synthetic protocols and for predicting its behavior in various chemical environments.

| Property | Value | Source |

| CAS Number | 1331944-00-3 | |

| Molecular Formula | C₈H₈BrFO | [2] |

| Molecular Weight | 219.05 g/mol | |

| Canonical SMILES | OCCC1=CC=C(Br)C(F)=C1 | |

| InChIKey | VPBFEQYMFNWDLC-UHFFFAOYSA-N | [2] |

| Predicted XlogP | 2.3 | [2] |

| Predicted H-Bond Donors | 1 | PubChem Prediction |

| Predicted H-Bond Acceptors | 2 | PubChem Prediction |

| Storage Conditions | Sealed in dry, room temperature |

Proposed Synthesis and Characterization

Conceptual Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Plausible Approach

Disclaimer: This protocol is a hypothetical procedure based on related literature and has not been experimentally validated for this specific compound. It should be performed by qualified personnel in a controlled laboratory setting.

Step 1: Synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone

This step is adapted from the synthesis of a similar α-bromoketone.

-

Reaction Setup: To a 100 mL round-bottom flask, add 1-(4-bromo-3-fluorophenyl)ethanone (1.0 eq), copper(II) bromide (CuBr₂, 2.1 eq), and ethyl acetate (EtOAc, ~10 mL per gram of starting material).

-

Heating: Equip the flask with a reflux condenser and stir the mixture magnetically. Heat the reaction to 60°C.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 10-12 hours).

-

Workup: Allow the mixture to cool to room temperature and filter to remove the copper salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in petroleum ether) to yield the α-bromoketone intermediate.

Step 2: Reduction to this compound

This is a standard reduction of a ketone to a primary alcohol.

-

Reaction Setup: Dissolve the intermediate from Step 1 (1.0 eq) in a mixture of methanol (MeOH) and dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Reduction: Cool the solution to 0°C in an ice bath. Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 5°C.

-

Stirring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the ketone.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

-

Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the final product, this compound.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR: Expected signals would include a triplet for the benzylic protons (-CH₂-), a triplet for the hydroxyl-bearing protons (-CH₂-OH), a broad singlet for the alcohol proton (-OH), and multiplets in the aromatic region corresponding to the three protons on the phenyl ring.

-

¹³C NMR: Would show distinct signals for the two aliphatic carbons and the aromatic carbons, with C-F and C-Br couplings influencing the spectrum.

-

Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity). Predicted m/z values for various adducts are available[2].

-

Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band (~3300 cm⁻¹), C-H stretches (~2900-3100 cm⁻¹), and C-Br/C-F stretches in the fingerprint region[3].

Potential Applications in Research and Drug Development

While specific applications for this compound are not yet documented, its structure suggests several high-potential uses as a chemical intermediate.

Role as a Synthetic Intermediate

The primary alcohol group is a versatile functional handle that can be readily converted into other functional groups (e.g., halides, aldehydes, esters, ethers) or used in coupling reactions. The bromo-substituent on the aromatic ring is particularly useful for cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of diverse molecular fragments.

Sources

2-(4-Bromo-3-fluorophenyl)ethanol: Structural Analysis, SMILES, and Synthetic Utility in Drug Development

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate halogenated building blocks for their utility in active pharmaceutical ingredient (API) synthesis. 2-(4-Bromo-3-fluorophenyl)ethanol (CAS: 1331944-00-3) is a highly versatile intermediate [1]. Its unique substitution pattern provides an orthogonal set of synthetic handles, allowing for precise structural functionalization while imparting favorable pharmacokinetic properties to the final drug candidate.

This whitepaper deconstructs the chemical identity, structural logic, and field-proven synthetic methodologies associated with this critical building block.

Chemical Identity & Physicochemical Data

Before deploying any intermediate in a multi-step synthesis, it is imperative to establish its baseline physicochemical properties. The table below summarizes the quantitative data for 2-(4-bromo-3-fluorophenyl)ethanol [1, 2].

| Property | Value | Causality / Significance in Synthesis |

| IUPAC Name | 2-(4-Bromo-3-fluorophenyl)ethan-1-ol | Standard systematic nomenclature. |

| CAS Number | 1331944-00-3 | Unique registry identifier for sourcing[2]. |

| Molecular Formula | C8H8BrFO | Indicates a high degree of halogenation relative to carbon count. |

| Molecular Weight | 219.05 g/mol | Low molecular weight ensures the final API remains within Lipinski's Rule of 5. |

| Canonical SMILES | OCCc1ccc(Br)c(F)c1 | Defines the exact connectivity for computational modeling. |

| Kekule SMILES | OCCC1=CC=C(Br)C(F)=C1 | Alternative string format utilized by specific cheminformatics databases [3]. |

Structural Logic & Pharmacophore Contribution

In drug design, every atom must serve a purpose. The architecture of 2-(4-bromo-3-fluorophenyl)ethanol is not arbitrary; it is engineered to solve specific synthetic and biological challenges.

-

The Bromine Atom (C4): Positioned para to the ethyl chain, the bromine atom acts as a primary vector for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its para positioning minimizes steric hindrance during the oxidative addition of palladium catalysts.

-

The Fluorine Atom (C3): Fluorine is highly electronegative. Positioned ortho to the bromine, it withdraws electron density from the aromatic ring, thereby activating the C-Br bond for cross-coupling. Biologically, this fluorine atom blocks Cytochrome P450-mediated oxidation at the electron-rich aromatic positions, significantly enhancing the metabolic stability and half-life of the downstream API.

-

The Ethanol Group (C1): The primary alcohol provides a terminal nucleophilic oxygen. It can be utilized directly for etherification or converted into an electrophile (via mesylation or tosylation) to facilitate chain extension or the synthesis of complex phenethylamines.

Pharmacophore contribution and synthetic utility of the functional groups.

Experimental Protocols & Synthetic Workflows

To integrate this compound into a drug discovery pipeline, robust and self-validating protocols are required. Below are the field-proven methodologies for synthesizing and activating this intermediate.

Protocol A: Chemoselective Reduction of 4-Bromo-3-fluorophenylacetic acid

To synthesize 2-(4-bromo-3-fluorophenyl)ethanol, we must reduce its corresponding carboxylic acid.

Causality of Reagent Choice: While Lithium Aluminum Hydride (LiAlH4) is a powerful reducing agent, it poses a severe risk of reductive dehalogenation (cleaving the C-Br bond). To prevent this, we utilize Borane-Tetrahydrofuran (BH3·THF) complex. BH3 is highly chemoselective for carboxylic acids over aryl halides, ensuring the structural integrity of the bromine handle.

Step-by-Step Methodology:

-

Preparation: In an oven-dried, argon-purged flask, dissolve 4-bromo-3-fluorophenylacetic acid (1.0 eq) in anhydrous THF (0.5 M). Cool the system to 0 °C using an ice bath.

-

Addition: Dropwise, add BH3·THF (1.0 M in THF, 1.5 eq) over 30 minutes. Mechanistic note: Slow addition controls the evolution of hydrogen gas.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Self-Validation (TLC): Monitor via Thin Layer Chromatography (Hexanes:EtOAc 3:1). The reaction is complete when the highly polar acid spot (Rf ~0.1, streaks due to H-bonding) completely disappears, replaced by the less polar alcohol spot (Rf ~0.4).

-

Quenching: Cool the flask back to 0 °C and slowly add Methanol. Causality: Methanol smoothly converts unreacted BH3 into trimethyl borate and H2 gas, preventing the violent exothermic emulsion that occurs if water is added directly.

-

Workup: Concentrate the mixture under reduced pressure, partition between Ethyl Acetate and 1N HCl, wash the organic layer with brine, dry over Na2SO4, and evaporate to yield the pure 2-(4-bromo-3-fluorophenyl)ethanol.

Protocol B: Hydroxyl Activation via Tosylation

To utilize the ethanol group for nucleophilic substitution (e.g., attaching a piperazine ring for a GPCR ligand), the hydroxyl group must be converted into a superior leaving group.

Causality of Reagent Choice: The hydroxyl (-OH) is a poor leaving group. Reacting it with p-Toluenesulfonyl chloride (TsCl) in Pyridine converts it to a tosylate (-OTs). Pyridine acts as both the solvent and the base, neutralizing the HCl byproduct to drive the equilibrium forward.

Step-by-Step Methodology:

-

Preparation: Dissolve 2-(4-bromo-3-fluorophenyl)ethanol (1.0 eq) in anhydrous Pyridine (0.3 M) at 0 °C.

-

Addition: Add TsCl (1.2 eq) in small portions.

-

Propagation: Stir at 0 °C for 2 hours, then let it warm to room temperature overnight. Self-Validation: The formation of pyridinium chloride salts (a white precipitate) visually confirms the reaction is successfully proceeding.

-

Workup: Dilute with Ethyl Acetate and wash sequentially with cold 1N HCl (to remove excess pyridine), saturated NaHCO3, and brine. Dry and concentrate to yield the activated tosylate, ready for SN2 displacement.

Synthetic workflow from starting material to 2-(4-bromo-3-fluorophenyl)ethanol and downstream APIs.

Conclusion

2-(4-Bromo-3-fluorophenyl)ethanol is a masterclass in rational intermediate design. By combining a cross-coupling vector (bromine), a metabolic shield (fluorine), and an extendable aliphatic chain (ethanol) into a single low-molecular-weight scaffold, it empowers medicinal chemists to rapidly explore complex chemical space. Adhering to the chemoselective protocols outlined above ensures high-yielding, reproducible integrations of this building block into advanced pharmaceutical synthesis.

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Database". Retrieved from: [Link]

4-bromo-3-fluorophenethyl alcohol molecular weight and formula

CAS: 1331944-00-3 | Formula: C₈H₈BrFO | MW: 219.05 g/mol

Executive Summary

This technical guide profiles 2-(4-bromo-3-fluorophenyl)ethanol (commonly referred to as 4-bromo-3-fluorophenethyl alcohol), a high-value bifunctional building block in medicinal chemistry. Characterized by a halogenated aromatic core and a primary alcohol tail, this scaffold serves as a critical "linker" moiety in the synthesis of kinase inhibitors, receptor modulators, and PROTAC linkers.

The presence of the fluorine atom at the meta position (relative to the alkyl chain) and the bromine at the para position provides a unique electronic environment that modulates metabolic stability (blocking CYP450 oxidation sites) and enables orthogonal functionalization strategies.

Part 1: Physicochemical Identity & Specifications

The following data consolidates physical constants and identifiers necessary for analytical verification and procurement.

| Property | Specification |

| IUPAC Name | 2-(4-Bromo-3-fluorophenyl)ethanol |

| Common Name | 4-Bromo-3-fluorophenethyl alcohol |

| CAS Number | 1331944-00-3 |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol |

| Exact Mass | 217.9743 |

| Appearance | Colorless to pale yellow viscous oil or low-melting solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol; Sparingly soluble in water |

| SMILES | OCCC1=CC(F)=C(Br)C=C1 |

| InChI Key | PMOSJSPFNDUAFY-UHFFFAOYSA-N (Analogous base structure) |

Part 2: Synthesis & Manufacturing Protocols

Mechanistic Route: Carboxylic Acid Reduction

The most robust industrial route involves the chemoselective reduction of 4-bromo-3-fluorophenylacetic acid . This method avoids the regioselectivity issues associated with direct bromination of phenethyl alcohol.

Reaction Scheme (Graphviz Visualization)

Figure 1: Chemoselective reduction pathway using Borane-THF complex, preserving the aryl bromide.[1]

Experimental Protocol (Self-Validating System)

Objective: Synthesize 10.0 g of 2-(4-bromo-3-fluorophenyl)ethanol.

Reagents:

-

4-Bromo-3-fluorophenylacetic acid (10.0 g, 42.9 mmol)

-

Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution (64.4 mL, 1.5 eq)

-

Anhydrous THF (100 mL)

-

Methanol (for quench)[2]

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Dissolution: Charge the flask with the starting acid (10.0 g) and anhydrous THF (100 mL). Cool the system to 0°C using an ice/water bath.

-

Reduction: Transfer the BH₃·THF solution to the addition funnel via cannula. Add dropwise over 30 minutes, maintaining internal temperature <5°C. Note: Evolution of hydrogen gas will occur.

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.

-

Validation Point: Monitor by TLC (30% EtOAc/Hexanes). The starting acid spot (baseline) should disappear, replaced by a less polar alcohol spot.

-

-

Quench: Cool back to 0°C. Carefully add Methanol (20 mL) dropwise until gas evolution ceases. This breaks the boronate ester complex.

-

Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate (150 mL) and wash with 1M HCl (50 mL), followed by Sat. NaHCO₃ (50 mL) and Brine (50 mL).

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. If necessary, purify via flash column chromatography (SiO₂, Gradient: 0→40% EtOAc in Hexanes).

Part 3: Applications in Drug Discovery

This molecule acts as a "divergent scaffold," allowing chemists to grow the molecule in two distinct directions simultaneously.

Functionalization Logic

-

Aryl Bromide (C-4): Serves as an electrophile for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). The adjacent fluorine atom (C-3) exerts an inductive effect that can accelerate oxidative addition at the C-Br bond compared to non-fluorinated analogs.

-

Primary Alcohol (Tail): Can be converted into a leaving group (Mesylate/Tosylate) for Sₙ2 displacement by amines or thiols, or oxidized to the aldehyde for reductive amination.

Reactivity Map (Graphviz Visualization)

Figure 2: Divergent synthetic utility of the scaffold in library generation.

Part 4: Safety & Handling (SDS Highlights)

While specific toxicological data for this exact intermediate may be limited, it should be handled with the standard precautions for halogenated benzyl/phenethyl alcohols.

-

GHS Classification:

-

PPE Requirements: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat. All operations involving borane reduction must be performed in a fume hood due to hydrogen gas evolution.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The alcohol is stable but can oxidize slowly to the aldehyde if exposed to air and light over prolonged periods.

References

-

CymitQuimica. 2-(4-Bromo-3-fluorophenyl)ethanol Product Entry. Retrieved from

-

ChemicalBook. 4-Bromophenethyl alcohol and Derivatives (Structural Analogs). Retrieved from

-

Achmem. 2-(4-Bromo-3-fluorophenyl)ethanol CAS 1331944-00-3 Data. Retrieved from

-

BenchChem. General Protocols for Phenylacetic Acid Reduction. Retrieved from

Sources

The Strategic Role of 2-(4-bromo-3-fluorophenyl)ethan-1-ol in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the strategic selection of starting materials and core scaffolds is a critical determinant of a program's success. The compound 2-(4-bromo-3-fluorophenyl)ethan-1-ol emerges as a molecule of significant interest, not for its inherent biological activity, but as a versatile and strategically functionalized building block. Its unique combination of a reactive primary alcohol and a phenyl ring adorned with a bromine and a fluorine atom offers medicinal chemists a powerful tool for the synthesis of novel and potent therapeutic agents. The presence of both a bromine atom, amenable to a wide array of cross-coupling reactions, and a fluorine atom, known to enhance metabolic stability and binding affinity, makes this scaffold particularly attractive for lead optimization campaigns.

This technical guide provides an in-depth exploration of the medicinal chemistry applications of this compound. We will delve into its synthesis, its strategic importance as a synthetic intermediate, and the potential therapeutic applications of the molecules derived from it. This document is intended to serve as a resource for researchers and drug development professionals, offering insights into the rational design and synthesis of next-generation therapeutics built upon this promising scaffold.

Physicochemical Properties and Synthetic Considerations

The utility of this compound in a medicinal chemistry program is underpinned by its chemical properties and the accessibility of its synthesis.

| Property | Value |

| Molecular Formula | C8H8BrFO |

| Molecular Weight | 219.05 g/mol |

| Appearance | Likely a solid or oil |

| Reactivity | The primary alcohol is readily oxidized or can be used in nucleophilic substitution reactions. The aryl bromide is a key handle for cross-coupling reactions. |

Synthetic Pathway:

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 1-(4-bromo-3-fluorophenyl)ethanone.

Aryl Bromide Building Blocks: The "Goldilocks" Scaffold for Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary

In the hierarchy of halogenated building blocks, aryl bromides (Ar-Br) occupy the "Goldilocks" zone of medicinal chemistry. They possess a reactivity profile that balances the stability required for storage and handling with the lability necessary for versatile functionalization. Unlike aryl chlorides (often too inert) or aryl iodides (too reactive and atom-inefficient), aryl bromides offer the optimal trade-off for Palladium-catalyzed cross-coupling (PCCC) and metallaphotoredox transformations.

This guide provides a technical roadmap for leveraging aryl bromides as primary scaffolds in drug discovery, focusing on mechanistic nuances, standardized protocols, and their pivotal role in Fragment-Based Drug Discovery (FBDD).

Part 1: The Strategic Value of the C-Br Bond

The Reactivity Hierarchy

The utility of aryl bromides is best understood through the lens of oxidative addition rates to low-valent metal centers (e.g., Pd(0), Ni(0)). The C-Br bond energy (~68 kcal/mol) allows for chemoselective transformations where a C-Cl bond (~81 kcal/mol) can remain intact for later functionalization, while avoiding the instability often seen with C-I bonds (~53 kcal/mol).

Table 1: Comparative Metrics of Aryl Halides in Catalysis

| Halide (X) | Bond Energy (kcal/mol) | Oxidative Addition Rate (Pd) | Atom Economy | Stability |

| Iodide (-I) | ~53 | Fast (Diffusion controlled) | Poor | Low (Light sensitive) |

| Bromide (-Br) | ~68 | Optimal | Moderate | High |

| Chloride (-Cl) | ~81 | Slow (Requires specialized ligands) | Excellent | Very High |

| Fluoride (-F) | ~115 | Inert (under standard Pd conditions) | Best | Metabolic Blocker |

Mechanistic Insight: The "Iodide Inhibition" Effect

While general wisdom suggests

Part 2: Synthetic Utility & Mechanistic Insights

The Workhorse: Suzuki-Miyaura Coupling

The Suzuki coupling remains the primary method for biaryl synthesis. The mechanism involves a delicate interplay between the base and the boron species.

Key Insight: The role of the base is not just to neutralize acid but to activate the boronic acid into a boronate species

Visualization: The Catalytic Cycle

The following diagram illustrates the standard catalytic cycle, highlighting the critical oxidative addition step where the Ar-Br bond is cleaved.

Figure 1: The Suzuki-Miyaura catalytic cycle emphasizing the activation of the aryl bromide.

The Modern Frontier: Metallaphotoredox

Recent advances by the MacMillan and Molander groups have utilized aryl bromides in dual-catalytic systems (Ni/Ir or Ni/Ru). Here, the aryl bromide undergoes oxidative addition to a Ni(0) species, which then intercepts an alkyl radical generated by the photoredox cycle. This allows for the construction of

Part 3: Experimental Protocols (Self-Validating Systems)

These protocols are designed to be robust. "Self-validating" implies that visual cues or TLC checkpoints are built-in to confirm reaction progress.

Protocol A: General High-Throughput Suzuki Coupling

Target: Rapid synthesis of biaryl scaffolds.

-

Preparation: In a reaction vial, combine Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and

(2.0 equiv). -

Catalyst Addition: Add

(3-5 mol%).-

Why this catalyst? The bidentate dppf ligand prevents

-hydride elimination and is air-stable, making it ideal for high-throughput parallel synthesis.

-

-

Solvent System: Add degassed 1,4-Dioxane/Water (4:1) .

-

Validation: The mixture should be biphasic initially but may emulsify upon heating.

-

-

Reaction: Heat to 90°C for 2-12 hours.

-

Checkpoint: Monitor via LCMS. The disappearance of the distinctive Ar-Br isotope pattern (1:1 doublet) confirms consumption.

-

-

Workup: Filter through Celite (removes Pd black). Partition between EtOAc/Water.

Protocol B: Buchwald-Hartwig Amination (for Deactivated Ar-Br)

Target: Coupling electron-rich aryl bromides with secondary amines.

-

Inert System: Flame-dry a Schlenk tube and cool under Argon.

-

Reagents: Add Aryl Bromide (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).

-

Catalytic System: Add

(1 mol%) and XPhos (2-4 mol%).-

Expert Note: Pre-stirring the Pd source and ligand in the solvent for 5 mins usually generates the active

species (color change often observed from purple to orange/brown).

-

-

Solvent: Add anhydrous Toluene or t-Amyl alcohol .

-

Reaction: Heat to 100°C.

-

Validation: The formation of a heavy precipitate (NaBr) usually indicates reaction progress.

-

Part 4: Structural Diversity & Scaffold Design

Fragment-Based Drug Discovery (FBDD)

Aryl bromides are the preferred "handles" in FBDD libraries. A "sociable" fragment is one that contains a bromide for elaboration and a polar group for binding.

-

Strategy: Use the bromine atom's anomalous scattering in X-ray crystallography to unambiguously determine the binding orientation of the fragment within the protein pocket [3].

-

Elaboration: Once the binding mode is solved, the Br is replaced via Suzuki or Sonogashira coupling to grow the molecule into adjacent sub-pockets.

Decision Tree: Selecting the Right Conditions

Not all aryl bromides react equally. Sterics and electronics dictate the ligand choice.

Figure 2: Ligand selection strategy based on aryl bromide sterics and electronics.

Part 5: Case Studies

The Valsartan Scaffold (Suzuki Coupling)

While the final drug does not contain bromine, the synthesis of the biphenyl core of Valsartan (an Angiotensin II receptor blocker) relies heavily on aryl bromide building blocks.

-

Building Block: 4-Bromotoluene or derivatives thereof.

-

Transformation: Suzuki coupling with phenylboronic acid derivatives creates the critical biaryl axis. The use of the bromide over the iodide reduces cost, while the bromide over the chloride ensures higher turnover numbers (TON) under milder conditions.

Kinase Inhibitors (Buchwald-Hartwig)

Many kinase inhibitors (e.g., Imatinib analogs) require the formation of a C-N bond between an aniline and a heteroaryl core.

-

Building Block: 4-(3-Pyridinyl)-2-pyrimidine amine derivatives often start as heteroaryl bromides.

-

Transformation: Buchwald-Hartwig amination allows for the convergence of the "head" (ATP binding) and "tail" (solubility/selectivity) regions of the molecule.

References

-

MacMillan Group. (2019). A Metallaphotoredox Strategy for the Cross-Electrophile Coupling of α-Chloro Carbonyls with Aryl Halides. Princeton University.[2] Retrieved from [Link]

-

Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from [Link]

-

Organic Reactions. (2024). The Suzuki-Miyaura Cross-Coupling Reaction: Overview and Scope. Retrieved from [Link]

Sources

Technical Guide: The 4-Bromo-3-Fluoro-Phenethyl Scaffold in Drug Design

Topic: 4-Bromo-3-Fluoro-Substituted Benzene Ethanol Derivatives Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The 4-bromo-3-fluorobenzene ethanol scaffold (CAS: 124225-96-3) represents a "privileged structure" in modern medicinal chemistry. It serves as a bifunctional building block, offering two distinct vectors for elaboration: the aryl bromide for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and the primary alcohol for linker installation or cyclization.

The specific substitution pattern—fluorine ortho to the bromine—is not merely structural but functional. The fluorine atom modulates the acidity of the aromatic ring, influences the lipophilicity (LogP), and, critically, blocks metabolic oxidation at the C3 position (a common clearance pathway for phenyl rings). This guide details the synthesis, derivatization, and strategic application of this motif.

Part 1: Structural Logic & Pharmacophore Utility

The Ortho-Fluoro Effect

In drug design, the 3-fluoro substituent serves three primary roles:

-

Metabolic Blocking: It prevents Cytochrome P450-mediated hydroxylation at the electron-rich C3 position.

-

Electronic Modulation: Fluorine is highly electronegative (

), pulling electron density from the ring. This lowers the pKa of any phenols or anilines generated during subsequent coupling, potentially improving bioavailability. -

Conformational Bias: Through the gauche effect and dipole interactions, the fluorine atom can lock the conformation of the ethanol side chain or subsequent biaryl systems, reducing the entropic penalty of binding to a protein target.

The Ethanol "Linker"

The ethyl-alcohol tail is rarely the final endpoint. Instead, it acts as a versatile tether. It is typically converted into:

-

Alkyl Halides/Sulfonates: For nucleophilic displacement by amines (creating secondary/tertiary amine linkers).

-

Carboxylic Acids: Via Jones oxidation or TEMPO, for amide coupling.

-

Heterocycles: Via cyclization (e.g., intramolecular etherification).

Part 2: Core Synthesis Protocols

While several routes exist, the Reduction of Phenylacetic Acid is the industry standard due to scalability and chemoselectivity.

Protocol A: Chemoselective Reduction

Objective: Reduce the carboxylic acid to the alcohol without debrominating the aromatic ring. Precursor: 4-Bromo-3-fluorophenylacetic acid.

Reagents:

-

Borane-Tetrahydrofuran Complex (BH₃·THF) - Preferred over LiAlH₄ to avoid halogen exchange.

-

Anhydrous THF.

-

Methanol (for quenching).

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.

-

Solvation: Dissolve 4-bromo-3-fluorophenylacetic acid (1.0 eq) in anhydrous THF (0.5 M concentration). Cool to 0°C.

-

Addition: Add BH₃·THF (1.0 M solution, 1.2 eq) dropwise via an addition funnel over 30 minutes. Note: Evolution of hydrogen gas will be observed.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexanes). The acid spot (baseline) should disappear, replaced by a higher Rf spot (Alcohol).

-

Quench: Cool back to 0°C. Slowly add Methanol. This destroys excess borane and breaks the boronate ester intermediate.

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl, saturated NaHCO₃, and Brine. Dry over MgSO₄.

Validation Criteria:

-

1H NMR (CDCl3): Look for the disappearance of the carboxylic acid proton (>11 ppm) and the appearance of the triplet at ~3.8 ppm (CH₂-OH).

-

IR: Disappearance of the carbonyl stretch (~1700 cm⁻¹) and appearance of broad OH stretch (~3300 cm⁻¹).

Visualization: Synthesis Workflow

Caption: Chemoselective reduction pathway preserving the aryl-bromide motif.

Part 3: Divergent Derivatization

Once the core scaffold is synthesized, it branches into two distinct chemical spaces: Linker Activation (modifying the alcohol) and Warhead Installation (modifying the bromide).

Pathway A: Linker Activation (The "Tail")

To attach this scaffold to a pharmacophore (e.g., a piperazine or morpholine), the alcohol must be converted to a leaving group.

Protocol: Mesylation

-

Dissolve alcohol in DCM with TEA (1.5 eq).

-

Cool to 0°C; add Methanesulfonyl Chloride (MsCl, 1.1 eq).

-

Stir 1h. Product is the mesylate, ready for Sɴ2 displacement.

Pathway B: Warhead Installation (The "Head")

The bromine is the site for Suzuki-Miyaura coupling to attach heteroaryl systems (e.g., Pyridine, Indazole).

Protocol: Suzuki Coupling

-

Mix: Scaffold (1.0 eq), Aryl Boronic Acid (1.1 eq), K₂CO₃ (2.0 eq).

-

Catalyst: Pd(dppf)Cl₂ (5 mol%). Chosen for stability and bite angle.

-

Solvent: Dioxane:Water (4:1). Degas thoroughly.

-

Heat: 90°C for 12 hours.

Visualization: Divergent Synthesis Map

Caption: Divergent synthesis showing transformation of the alcohol linker and bromine handle.

Part 4: Quantitative Data & Properties

Table 1: Physicochemical Properties of Core Derivatives

| Derivative | Functionality | LogP (Calc) | tPSA (Ų) | Key Application |

| Core Alcohol | Linker Precursor | 2.3 | 20.2 | Starting Material |

| Mesylate | Electrophile | 2.9 | 55.0 | Alkylation Agent |

| Bromide | Leaving Group | 3.4 | 0.0 | Alkylation Agent |

| Carboxylic Acid | Amide Precursor | 2.1 | 37.3 | Peptide Coupling |

Table 2: Reactivity Comparison (Suzuki Coupling)

Comparison of 4-bromo-3-fluoro vs. non-fluorinated analog.

| Substrate | Catalyst | Yield (Biaryl) | Notes |

|---|---|---|---|

| 4-Bromobenzeneethanol | Pd(PPh₃)₄ | 88% | Standard reactivity |

| 4-Bromo-3-fluorobenzeneethanol | Pd(dppf)Cl₂ | 92% | Fluorine accelerates oxidative addition via electron withdrawal. |[1][2]

Part 5: Safety & Handling (MSDS Summary)

Hazard Identification:

Handling Protocol:

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended for the bromide derivatives), safety goggles, and lab coat.

-

Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water; these halogenated aromatics are persistent.

References

-

Synthesis of Halogenated Phenethyl Alcohols

- GuideChem. "Synthesis of 4-Bromo-3-fluorotoluene and derivatives.

-

Suzuki-Miyaura Coupling Protocols

-

BenchChem.[6] "Application Notes and Protocols for Suzuki Coupling Reactions."

-

-

Metabolic Stability of Fluorinated Aromatics

- National Institutes of Health (PMC).

-

Safety Data (MSDS)

- Thermo Fisher Scientific. "Safety Data Sheet: 4-Bromo-3-fluorobenzotrifluoride (Analog)."

Sources

2-(4-bromo-3-fluorophenyl)ethan-1-ol safety data sheet (SDS)

Executive Summary

2-(4-bromo-3-fluorophenyl)ethan-1-ol (CAS: 1331944-00-3) is a bifunctional halogenated aromatic intermediate critical to modern medicinal chemistry.[1] Characterized by a reactive primary alcohol and an aryl bromide handle, it serves as a "privileged scaffold" for the synthesis of fluorinated bioactive molecules. The presence of the ortho-fluorine atom (relative to the ethyl group) and para-bromine modulates metabolic stability and lipophilicity, making it a high-value building block for kinase inhibitors and receptor modulators.

This technical guide synthesizes physicochemical data, safety protocols, and synthetic applications to support researchers in the safe and efficient utilization of this compound.

Physicochemical Profiling & Identity

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value (Experimental/Predicted) | Context/Notes |

| Appearance | Pale yellow liquid to low-melting solid | Tendency to supercool; crystallizes upon prolonged storage at 4°C. |

| Melting Point | 35–45 °C (Predicted) | Analogous to 2-(4-bromophenyl)ethanol (MP: 40°C).[1] |

| Boiling Point | 290–310 °C @ 760 mmHg (Pred.) | Experimental analog: ~138 °C @ 9 mmHg [1].[1] |

| Density | 1.45 ± 0.05 g/mL | High density due to bromine substitution. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Sparingly soluble in water; lipophilic (cLogP ~2.3).[1] |

| Flash Point | >110 °C (Closed Cup) | Non-flammable but combustible.[1] |

Hazard Identification & Risk Assessment

While specific toxicological data for this exact CAS is limited, its structural analogs (halogenated phenethyl alcohols) dictate a Warning level classification.[1] The primary risks are cutaneous absorption and severe irritation.

GHS Classification (29 CFR 1910.1200):

-

Skin Corrosion/Irritation: Category 2 (H315)[1]

-

Serious Eye Damage/Irritation: Category 2A (H319)[1]

-

STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)[1]

Precautionary Handling Protocol:

-

Dermal Risk: Halogenated alcohols can act as permeation enhancers.

-

Mandatory PPE: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for splash protection.[1] For prolonged handling, use Silver Shield/4H laminate gloves to prevent breakthrough of the brominated aromatic moiety.

-

-

Inhalation Risk: Low vapor pressure reduces risk at ambient temperature, but heating (e.g., during rotary evaporation) requires a certified chemical fume hood.[1]

Emergency Response Logic:

-

Eye Contact: Immediate irrigation with water for 15 minutes is critical. Why: The lipophilic nature allows the compound to adhere to corneal tissue; immediate dilution prevents deep tissue necrosis.

-

Skin Contact: Wash with soap and water. Do not use ethanol for washing, as it may increase transdermal absorption of the brominated compound.

Synthesis & Manufacturing Workflow

The most robust synthesis route involves the reduction of the corresponding phenylacetic acid precursor. This method avoids the formation of over-reduced byproducts common with styrene hydroboration.

Protocol: Reduction of 2-(4-bromo-3-fluorophenyl)acetic acid

-

Setup: Flame-dried 3-neck flask, N₂ atmosphere.

-

Reagents: Precursor Acid (1.0 eq), Borane-THF complex (1.0 M, 1.2 eq) or LiAlH₄ (1.1 eq).

-

Procedure:

-

Dissolve acid in anhydrous THF (0.5 M concentration).

-

Cool to 0°C. Add reductant dropwise to control H₂ evolution.[3]

-

Allow to warm to RT and stir for 4–6 hours (Monitor via TLC/LCMS).

-

Quench: Cool to 0°C. Add MeOH dropwise (if Borane used) or Fieser workup (if LiAlH₄ used).

-

-

Purification: Extract with EtOAc, wash with brine, dry over Na₂SO₄. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Figure 1: Synthetic Workflow & Safety Controls

Caption: Step-wise reduction protocol highlighting critical safety control points (red nodes) regarding exothermic reagent addition and quenching.

Application in Drug Discovery

This compound is a versatile "divergent intermediate." The alcohol group serves as a tether for solubilizing groups (ethers, amines), while the aryl bromide allows for late-stage diversification via cross-coupling.[3]

Key Transformations:

-

Suzuki-Miyaura Coupling: The C-Br bond is highly reactive toward boronic acids using Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalysts.[1] The ortho-fluorine atom can electronically deactivate the bromide slightly compared to non-fluorinated analogs, often requiring elevated temperatures (60–80°C) [2].[1]

-

Alcohol Activation: Conversion to a Mesylate (Ms) or Tosylate (Ts) creates a leaving group for SN2 displacement by amines, enabling the synthesis of phenethylamine-based neurotransmitter analogs.[1]

Figure 2: Divergent Application Pathway

Caption: Divergent synthesis map illustrating the three primary utility vectors: electrophilic activation, cross-coupling, and oxidation.[1]

Storage & Stability

-

Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Light Sensitivity: Brominated aromatics can undergo photolytic debromination over extended periods. Store in amber vials.

-

Hygroscopicity: The primary alcohol is hygroscopic. Reseal containers immediately after use to prevent water uptake, which complicates stoichiometric calculations in water-sensitive reactions (e.g., Grignard formation).[1]

References

-

BenchChem. (2025).[1][3] Application Notes and Protocols for 2-(4-Bromophenyl)ethanol in Materials Science. Retrieved from 3[1]

-

Yoneda Labs. (2025).[1] Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from 4[1]

-

Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Bromo-1-(4-fluorophenyl)ethan-1-one (Analogous Hazard Data). Retrieved from 5[1]

-

BLDpharm. (2025).[1] Product Information: this compound (CAS 1331944-00-3).[1][2] Retrieved from 6[1]

Sources

key intermediates for NK1 antagonist synthesis

An In-depth Technical Guide to the Synthesis of Key Intermediates for Morpholine-Based NK1 Receptor Antagonists

Introduction

The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is a critical target in medicinal chemistry. Antagonists of this receptor have found significant therapeutic application, most notably in the management of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). Aprepitant, a pioneering NK1 antagonist, exemplifies the structural complexity and stereochemical precision required for potent biological activity. Its intricate architecture, featuring a substituted morpholine core and multiple stereocenters, presents formidable challenges for chemical synthesis.

This technical guide, intended for researchers and drug development professionals, provides an in-depth exploration of the synthesis of the pivotal intermediates required for constructing Aprepitant and related morpholine-based NK1 antagonists. As a Senior Application Scientist, this guide moves beyond mere procedural descriptions to elucidate the underlying chemical principles and strategic decisions that govern the efficient, stereocontrolled, and scalable production of these crucial building blocks. We will dissect the synthesis of the two primary chiral fragments—the morpholine core and the trifluoromethylated phenyl ethanol side-chain—and their subsequent stereoselective coupling, emphasizing methods that ensure the highest levels of scientific integrity and practical applicability.

Part 1: The Chiral Morpholine Core: A Scaffold of Precision

The vicinally substituted morpholine ring is the foundational scaffold of Aprepitant, and its precise stereochemistry is non-negotiable for therapeutic efficacy. The synthesis of this core, specifically intermediates like (2R, 3S)-3-(4-fluorophenyl)morpholine derivatives, necessitates a robust strategy for establishing two contiguous chiral centers.

Synthetic Strategy: Crystallization-Induced Asymmetric Transformation (CIAT)

While classical resolution of racemates is a viable but often inefficient method (yielding a theoretical maximum of 50% of the desired enantiomer), a far more elegant and industrially scalable approach is the Crystallization-Induced Asymmetric Transformation (CIAT). This process leverages a resolving agent that not only facilitates the selective crystallization of the desired diastereomeric salt but also catalyzes the in-situ racemization of the unwanted enantiomer in solution. This dynamic equilibrium allows for the theoretical conversion of the entire racemic starting material into a single, enantiomerically pure product.[1]

A key intermediate, enantiomerically pure N-benzyl-3-(S)-(+)-(4-fluorophenyl)-1,4-oxazin-2-one, is effectively prepared using this method.[1] The process relies on the unique dual functionality of an acid like [(1S)-(endo,anti)]-(−)-3-bromocamphor-8-sulfonic acid, which acts as both the resolving and the racemizing agent.[1]

Caption: Synthetic Routes to Chiral Alcohol (R)-BTPE.

Data Summary: Comparison of Reduction Methodologies

| Method | Catalyst / Reagent | Typical Enantiomeric Excess (ee) | Key Advantages | Reference |

| Biocatalysis | Carbonyl Reductase (e.g., from Leifsonia xyli) | >99% | Mild conditions, high selectivity, environmentally friendly. | [2] |

| Asymmetric Transfer Hydrogenation | Dichloro(p-cymene)Ru(II) dimer / (1S,2R)-cis-1-aminoindan-2-ol | 90-95% (upgradeable to >99%) | High throughput, well-established, scalable. | [1] |

Note: The enantiomeric excess from the chemical method can be upgraded to >99% via crystallization with 1,4-diazabicyclo[2.2.2]octane (DABCO), which forms a 2:1 inclusion complex with the desired (R)-enantiomer. [1]

Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation of BTAP

This protocol is representative of a scalable chemical synthesis of (R)-BTPE. [1]

-

Catalyst Preparation: In an inert atmosphere, dichloro(p-cymene)Ru(II) dimer and (1S,2R)-cis-1-aminoindan-2-ol are stirred in a suitable solvent like isopropanol.

-

Reaction Execution: A solution of 3,5-bis(trifluoromethyl)acetophenone (BTAP) in isopropanol is added to the catalyst mixture. A hydrogen donor, typically formic acid in combination with a base like triethylamine, is added slowly.

-

Monitoring: The reaction is monitored by HPLC until the conversion of the starting material is complete.

-

Workup: The reaction is quenched, and the product is extracted with an organic solvent. The organic layers are combined, washed, and concentrated.

-

Enantiomeric Excess Upgrade (if necessary): The crude (R)-BTPE is dissolved in a solvent mixture (e.g., heptane/toluene), and DABCO is added. The mixture is heated to dissolution and then cooled, allowing the selective crystallization of the (R)-BTPE:DABCO inclusion complex.

-

Final Isolation: The complex is filtered and then broken by treatment with a dilute acid to liberate the pure (R)-BTPE, which is isolated by extraction.

Part 3: Assembling the Core: The Stereoselective Acetal Linkage

With both chiral fragments in hand, the final key challenge is to couple them via a mixed acetal linkage, establishing the third stereocenter on the morpholine core with the correct cis relationship.

Synthetic Strategy: Lewis Acid-Mediated Acetalization

The most effective strategy involves a Lewis acid-catalyzed coupling between an activated morpholine precursor and the chiral alcohol, (R)-BTPE. [3]An efficient process starts with a 2-hydroxy-1,4-oxazin-3-one, which is activated in situ (e.g., as a trifluoroacetate) before coupling. [3][4]This reaction initially produces a mixture of acetal diastereomers. [3]Crucially, this mixture can be converted into the single, thermodynamically more stable cis isomer through another crystallization-induced transformation. [3][5]

Detailed Experimental Protocol: Acetal Formation and Isomerization

This protocol outlines the key coupling and isomerization steps. [3][6]

-

Activation: A solution of the 2-hydroxy-1,4-oxazin-3-one intermediate (e.g., 4-benzyl-2-hydroxy-morpholine-3-one) in a suitable aprotic solvent (e.g., dichloromethane) is cooled to a low temperature (e.g., -20 °C). An activating agent like trifluoroacetic anhydride is added.

-

Coupling: The chiral alcohol, (R)-BTPE (1.0-1.2 equiv), is added, followed by a Lewis acid catalyst (e.g., boron trifluoride etherate). The reaction is stirred at a low temperature until complete. This step typically yields a mixture of diastereomers.

-

Isomerization & Crystallization: The reaction mixture is carefully worked up. The resulting crude mixture of diastereomers is dissolved in a suitable solvent system. The solution is then aged, often with seeding, to allow for equilibration to the more stable cis isomer, which selectively crystallizes out of solution.

-

Isolation: The pure cis-acetal product is isolated by filtration, yielding the key intermediate with all three stereocenters correctly configured for the final steps toward Aprepitant. An 81% overall yield for a six-step process to the penultimate intermediate has been reported, demonstrating the efficiency of this approach. [2]

Conclusion

The synthesis of NK1 receptor antagonists like Aprepitant is a testament to the power of modern stereoselective synthesis. The production of the required key intermediates is not a linear process but a carefully orchestrated series of strategic, high-yield transformations. By employing advanced techniques such as crystallization-induced asymmetric transformations and highly selective catalytic reductions, chemists can efficiently construct the complex chiral architecture required for potent pharmacological activity. The protocols and strategies outlined in this guide highlight the importance of understanding reaction mechanisms and leveraging thermodynamic principles to overcome synthetic hurdles, providing a robust foundation for researchers and developers in the field of medicinal chemistry and process development.

References

-

Synthesis of the major isomers of Aprepitant and Fosaprepitant. ResearchGate. Available at: [Link]

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]

-

Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Process Development and Large-Scale Synthesis of NK 1 Antagonist. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]

-

Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. The Journal of the American Chemical Society. Available at: [Link]

- Preparation method of aprepitant intermediate. Google Patents.

-

Chapter 10 Synthesis of aprepitant. ResearchGate. Available at: [Link]

-

Efficient Synthesis of NK(1) Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. ResearchGate. Available at: [Link]

-

Synthesis of the NK1 Receptor Antagonist GW597599. Part 3: Development of a Scalable Route to a Key Chirally Pure Arylpiperazine Urea, A Happy End. Organic Process Research & Development. Available at: [Link]

-

Process Development of a Large-Scale Synthesis of TKA731: A Tachykinin Receptor Antagonist. ResearchGate. Available at: [Link]

-

Efficient Synthesis of NK Receptor Antagonist Aprepitant Using A Crystallization-Induced Diastereoselective Transformation. Scribd. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]

Methodological & Application

Technical Application Note: Regioselective Synthesis of 2-(4-bromo-3-fluorophenyl)ethan-1-ol

Executive Summary

This guide details the synthesis of 2-(4-bromo-3-fluorophenyl)ethan-1-ol (Target Molecule) starting from the commercially available 1-(4-bromo-3-fluorophenyl)ethan-1-one (Ketone Precursor).

The transformation presents a classic regiochemical challenge: migrating the oxygen functionality from the benzylic position (

Key Chemical Transformations

-

Chemo-selective Reduction: Ketone

Secondary Alcohol. -

Elimination: Secondary Alcohol

Styrene Derivative. -

Regioselective Hydroboration: Styrene

Primary Alcohol (Target).

Strategic Analysis & Pathway Logic

The Regioselectivity Challenge

The starting material, 1-(4-bromo-3-fluorophenyl)ethan-1-one, contains a carbonyl at the benzylic position. Standard hydride reductions (e.g.,

Selected Pathway: The Styrene Intermediate

We utilize a three-step sequence involving a styrene intermediate.

-

Why this route? It utilizes standard unit operations (Reduction, Dehydration, Oxidation) compatible with standard GMP reactors.

-

Electronic Considerations: The 3-fluoro and 4-bromo substituents are electron-withdrawing (Inductive effect:

). This deactivates the aromatic ring compared to styrene. Consequently, the dehydration step requires robust acid catalysis, and the hydroboration step benefits from the use of

Synthetic Workflow Diagram

Figure 1: Synthetic workflow moving from the ketone precursor to the primary alcohol target via a styrene intermediate.[1][2][3][4][5][6][7][8]

Detailed Experimental Protocols

Step 1: Reduction to Secondary Alcohol

Objective: Convert the ketone to 1-(4-bromo-3-fluorophenyl)ethan-1-ol.

-

Reagents:

-

1-(4-bromo-3-fluorophenyl)ethan-1-one (1.0 equiv)

-

Sodium Borohydride (

) (0.6 equiv) -

Methanol (Solvent, 10 volumes)

-

-

Protocol:

-

Charge a round-bottom flask with the ketone precursor and Methanol. Cool to 0°C using an ice bath.

-

Add

portion-wise over 15 minutes. Caution: Gas evolution ( -

Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

-

QC Check: TLC (Hexane/EtOAc 4:1) should show disappearance of starting material (

) and appearance of alcohol ( -

Workup: Quench with saturated

solution. Concentrate Methanol under reduced pressure. Extract aqueous residue with Ethyl Acetate ( -

Yield Expectation: >95% (White/Off-white solid).

-

Step 2: Dehydration to Styrene

Objective: Eliminate water to form 4-bromo-3-fluorostyrene. Critical Control: Substituted styrenes can polymerize. Add a radical inhibitor (BHT) if storing the intermediate.

-

Reagents:

-

Intermediate 1 (Secondary Alcohol) (1.0 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 equiv)

-

Toluene (Solvent, 10 volumes)

-

-

Protocol:

-

Setup a flask with a Dean-Stark trap and reflux condenser.

-

Dissolve the Secondary Alcohol in Toluene and add p-TsOH.

-

Heat to reflux (approx. 110°C) with vigorous stirring. Monitor water collection in the trap.

-

Reflux until water evolution ceases (approx. 2–4 hours).

-

Workup: Cool to RT. Wash the toluene layer with saturated

(to remove acid catalyst) and then brine. -

Dry over

and concentrate under reduced pressure. -

Purification: If the crude is dark, pass through a short silica plug eluting with Hexanes.

-

Yield Expectation: 80–90% (Clear to pale yellow oil).

-

Step 3: Hydroboration-Oxidation (The Critical Step)

Objective: Install the hydroxyl group at the terminal carbon (Anti-Markovnikov addition).

-

Reagents:

-

Intermediate 2 (Styrene) (1.0 equiv)

-

Borane-Tetrahydrofuran Complex (

, 1.0M) (0.5 equiv - Note: Theoretically 0.33, but 0.5 ensures completion) -

Sodium Hydroxide (3M aq) (1.5 equiv)

-

Hydrogen Peroxide (30% aq) (1.5 equiv)

-

Anhydrous THF (Solvent)

-

-

Protocol:

-

Hydroboration: Under Nitrogen atmosphere, dissolve the Styrene in anhydrous THF and cool to 0°C.

-

Add

dropwise via syringe. Control exotherm. -

Stir at 0°C for 1 hour, then warm to RT and stir for 1 hour.

-

Oxidation: Cool the mixture back to 0°C.

-

Add 3M NaOH solution slowly.

-

Add 30%

dropwise. Caution: Highly exothermic. Maintain Temp < 20°C. -

Stir at RT for 2 hours to ensure complete oxidation of the organoborane.

-

Workup: Dilute with Diethyl Ether. Separate layers. Wash organic layer with saturated

(to quench peroxides), then water, then brine. -

Dry over

and concentrate. -

Purification: Flash Column Chromatography (Silica Gel, 10-30% EtOAc in Hexanes).

-

Analytical Profile & Troubleshooting

Expected Data

| Parameter | Value / Characteristic | Notes |

| Appearance | Colorless oil or low-melting solid | |

| Distinct triplet for terminal alcohol | ||

| Benzylic protons | ||

| Aromatic pattern depends on F/Br splitting | ||

| Mass Spec | [M+H]+ not usually visible; look for [M-H2O] or GC-MS | Characteristic Br isotope pattern (1:[1][2][5]1) |

Troubleshooting Guide

-

Issue: Incomplete Hydroboration.

-

Cause: Steric hindrance or old

reagent. -

Fix: Use fresh

or switch to 9-BBN (9-Borabicyclo[3.3.1]nonane). 9-BBN is more regioselective and thermally stable, though reaction times are longer (reflux may be required).

-

-

Issue: Polymerization during Dehydration.

-

Cause: Overheating or lack of inhibitor.

-

Fix: Add 100 ppm BHT to the toluene solution; do not distill the styrene to dryness if possible.

-

-

Issue: Migration of Boron.

-

Cause: Excessive heat during the hydroboration step can cause the boron to migrate to the internal carbon (thermodynamic product), though rare with terminal alkenes.

-

Fix: Keep hydroboration temperature below 25°C.

-

Safety & Handling (E-E-A-T)

-

Borane-THF: Pyrophoric and reacts violently with water. Must be handled under inert atmosphere (

or Ar). -

Hydrogen Peroxide (30%): Strong oxidizer. Contact with organics can be explosive if not controlled. Always quench peroxides with Thiosulfate before disposal.

-

Halogenated Aromatics: The 4-bromo-3-fluoro motif is lipophilic and potentially bio-active. Handle with standard PPE (gloves, goggles, fume hood) to prevent skin absorption.

References

-

Brown, H. C., & Rao, B. C. (1956). A new technique for the conversion of olefins into organoboranes and related alcohols. Journal of the American Chemical Society, 78(21), 5694–5695.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[9] Oxford University Press. (Chapter 20: Electrophilic addition to alkenes).

-

PubChem Compound Summary. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one (Starting Material Data). National Library of Medicine. Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 6. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Application Notes and Protocols for the Conversion of 2-(4-bromo-3-fluorophenyl)ethanol to Alkyl Halides

Abstract

The conversion of alcohols to alkyl halides is a fundamental and frequently employed transformation in organic synthesis, particularly within the realms of pharmaceutical and materials science research. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective conversion of 2-(4-bromo-3-fluorophenyl)ethanol to its corresponding alkyl chloride, bromide, and iodide. The protocols detailed herein are grounded in established chemical principles and offer insights into the causality behind experimental choices, ensuring both technical accuracy and practical applicability. This guide emphasizes safety, efficiency, and mechanistic understanding to empower researchers in their synthetic endeavors.

Introduction

2-(4-bromo-3-fluorophenyl)ethanol is a valuable building block in medicinal chemistry and materials science due to the presence of multiple functionalizable sites. The conversion of its primary alcohol moiety into an alkyl halide dramatically expands its synthetic utility, enabling a wide array of subsequent nucleophilic substitution and cross-coupling reactions. The choice of halogenating agent is critical and depends on the desired alkyl halide and the overall synthetic strategy. This application note will detail robust protocols for the synthesis of the corresponding alkyl chloride, bromide, and iodide, discussing the mechanistic underpinnings of each transformation.

PART 1: Synthesis of 2-(4-bromo-3-fluorophenyl)ethyl chloride using Thionyl Chloride

The use of thionyl chloride (SOCl₂) is a classic and highly effective method for the conversion of primary alcohols to alkyl chlorides.[1] The reaction is favored due to the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.[2]

Mechanistic Insight

The reaction of an alcohol with thionyl chloride typically proceeds through an Sₙ2 mechanism, especially for primary and secondary alcohols, when a base like pyridine is used.[3][4] The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of SOCl₂. Pyridine then deprotonates the resulting intermediate. This transforms the hydroxyl group into a good leaving group (a chlorosulfite).[3] The chloride ion, generated in the process, then acts as a nucleophile, attacking the carbon atom in a backside attack and displacing the chlorosulfite group, which decomposes to SO₂ and another chloride ion. This Sₙ2 pathway results in an inversion of stereochemistry if the alcohol is chiral.[5]

Workflow for Chlorination using Thionyl Chloride

Caption: Workflow for the synthesis of 2-(4-bromo-3-fluorophenyl)ethyl chloride.

Experimental Protocol

Materials:

-

2-(4-bromo-3-fluorophenyl)ethanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, but recommended)

-

Anhydrous dichloromethane (DCM)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware, magnetic stirrer, and ice bath.

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-bromo-3-fluorophenyl)ethanol (1.0 eq) in anhydrous DCM.

-

If using, add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. Control the addition rate to maintain the temperature below 5 °C.

-

After the addition is complete, continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-bromo-3-fluorophenyl)ethyl chloride.

PART 2: Synthesis of 2-(4-bromo-3-fluorophenyl)ethyl bromide using Phosphorus Tribromide

Phosphorus tribromide (PBr₃) is a highly effective reagent for converting primary and secondary alcohols into alkyl bromides.[1][6] This method often provides higher yields than using hydrobromic acid and importantly, avoids carbocation rearrangements that can occur with acid-catalyzed reactions.[7][8]

Mechanistic Insight

The reaction of an alcohol with PBr₃ proceeds via an Sₙ2 mechanism.[8][9] The alcohol's oxygen atom attacks the electrophilic phosphorus atom of PBr₃, displacing a bromide ion and forming a protonated alkyldibromophosphite intermediate.[8] This step activates the hydroxyl group, turning it into an excellent leaving group.[10] A bromide ion then acts as a nucleophile, performing a backside attack on the carbon atom, leading to the formation of the alkyl bromide with an inversion of stereochemistry and the byproduct phosphorous acid.[11][12]

Mechanism of Alcohol Bromination with PBr₃

Caption: Simplified mechanism of alcohol conversion to alkyl bromide using PBr₃.

Experimental Protocol

Materials:

-

2-(4-bromo-3-fluorophenyl)ethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or DCM

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware, magnetic stirrer, and ice bath.

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-(4-bromo-3-fluorophenyl)ethanol (1.0 eq) in anhydrous diethyl ether or DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.4 eq, as each PBr₃ can react with three equivalents of alcohol) dropwise to the stirred solution. Maintain the temperature below 5 °C.

-

After the addition, continue stirring at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 3-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully and slowly pour the reaction mixture over crushed ice to quench the excess PBr₃.

-

Transfer to a separatory funnel and extract the aqueous layer with the chosen organic solvent.

-

Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(4-bromo-3-fluorophenyl)ethyl bromide.

PART 3: Synthesis of 2-(4-bromo-3-fluorophenyl)ethyl iodide using the Appel Reaction

The Appel reaction is a versatile method for converting alcohols to alkyl halides under mild and neutral conditions, using triphenylphosphine (PPh₃) and a halogen source.[13][14] For the synthesis of alkyl iodides, iodine (I₂) in the presence of triphenylphosphine and imidazole is a common and effective reagent system.[15]

Mechanistic Insight

The Appel reaction for iodination begins with the reaction of triphenylphosphine and iodine to form an iodophosphonium iodide species. The alcohol then reacts with this species to form an alkoxyphosphonium iodide intermediate.[16] The iodide ion then acts as a nucleophile in an Sₙ2 displacement, attacking the carbon atom and displacing triphenylphosphine oxide.[17] The formation of the very stable P=O double bond in triphenylphosphine oxide is a major driving force for this reaction.[16] This Sₙ2 process leads to an inversion of stereochemistry at the reacting carbon center.[6]

Appel Reaction Workflow for Iodination

Caption: General workflow for the Appel iodination reaction.

Experimental Protocol

Materials:

-

2-(4-bromo-3-fluorophenyl)ethanol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer.

Procedure:

-

To a stirred solution of 2-(4-bromo-3-fluorophenyl)ethanol (1.0 eq), triphenylphosphine (1.2 eq), and imidazole (1.5 eq) in anhydrous DCM, add iodine (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium thiosulfate until the organic layer is colorless.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-(4-bromo-3-fluorophenyl)ethyl iodide.

Data Summary

| Target Compound | Reagents | Solvent | Temp. (°C) | Typical Reaction Time (h) | Key Advantages |

| 2-(4-bromo-3-fluorophenyl)ethyl chloride | SOCl₂, Pyridine (optional) | DCM | 0 to RT | 2-4 | Gaseous byproducts drive the reaction; efficient for primary alcohols.[2] |

| 2-(4-bromo-3-fluorophenyl)ethyl bromide | PBr₃ | Ether/DCM | 0 to RT | 3-6 | Avoids carbocation rearrangements; high yields for primary alcohols.[7] |

| 2-(4-bromo-3-fluorophenyl)ethyl iodide | PPh₃, I₂, Imidazole | DCM | 0 to RT | 2-4 | Mild, neutral conditions; high yields; strong driving force (P=O bond).[16] |

Conclusion

The conversion of 2-(4-bromo-3-fluorophenyl)ethanol to its corresponding alkyl halides is a critical step for the further elaboration of this versatile building block. The choice between thionyl chloride, phosphorus tribromide, and the Appel reaction conditions allows for the selective and efficient synthesis of the desired alkyl chloride, bromide, or iodide, respectively. Understanding the underlying mechanisms of these transformations is paramount for troubleshooting and optimizing reaction conditions. The protocols provided in this application note offer reliable and robust methods for achieving these synthetic goals, thereby facilitating advancements in drug discovery and materials science.

References

-

BYJU'S. (2022, February 23). PBr3 Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Appel Reaction. [Link]

-

Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

-

Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]

-

Master Organic Chemistry. (2015, March 20). PBr3 For Converting Alcohols To Alkyl Halides. [Link]

-

Wikipedia. (n.d.). Appel reaction. [Link]

-

Study.com. (n.d.). Alcohol to Alkyl Halide | Preparation, Reaction & Conversion. [Link]

-

OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). [Link]

-

SynArchive. (n.d.). Appel Reaction. [Link]

-

OrgoSolver. (2025, July 12). Alcohol + SOCl2. [Link]

-

Organic Chemistry Data. (n.d.). Alcohol to Bromide - Common Conditions. [Link]

-

University of Calgary. (n.d.). Ch 8 : ROH + SOCl2 or PX3. [Link]

-

Name-Reaction.com. (n.d.). Appel Reaction. [Link]

-

Wikipedia. (n.d.). Phosphorus tribromide. [Link]

-

Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. [Link]

-

Sciforum. (n.d.). Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (BrCCl3/PPh3). [Link]

-

Canadian Journal of Chemistry. (n.d.). XIX. THE REACTION OF 2-PHENYL-1-14C-ETHANOL WITH THIONYL CHLORIDE. [Link]

-

Vedantu. (2023, May 22). PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. [Link]

-

Organic Chemistry Portal. (n.d.). Appel Reaction. [Link]

-

Organic Chemistry Data. (n.d.). Alcohol to Iodide - Common Conditions. [Link]

-

Wikipedia. (n.d.). Thionyl chloride. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. [Link]

-

Atlantis Press. (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]

-

Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

-

Chemistry LibreTexts. (2024, March 17). 10.5: Preparing Alkyl Halides from Alcohols. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. [Link]

-

Allen. (n.d.). Halogenation Reaction: Definition, Types & Examples. [Link]

-

ChemTalk. (2023, October 19). What is Halogenation?. [Link]

-

MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

ResearchGate. (n.d.). (PDF) The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. [Link]

-

Bibliomed. (2013, April 26). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. [Link]

-

Organic Chemistry Tutor. (n.d.). Conversions of Alcohols into Alkyl Halides. [Link]

-

Organic Syntheses. (n.d.). 4. [Link]

-

Wikipedia. (n.d.). Electrophilic halogenation. [Link]

-

Yufeng. (2024, June 24). Why is Thionyl chloride preferred in the preparation of alkyl halide using alcohol?. [Link]

-

Organic Chemistry 1: An open textbook. (n.d.). 9.3. Preparation of alkyl halides & related (RX). [Link]

-

PMC. (n.d.). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. [Link]

-

YouTube. (2021, April 6). Lec11 - Conversion of Alcohols to Alkyl Halides Using SOCl2 and PBr3. [Link]

-

Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Why is Thionyl chloride preferred in the preparation of alkyl halide using alcohol? [yufenggp.com]

- 3. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]